Continuous-Flow Synthesis Yield: 4'-Chloro Regioisomer Outperforms Ortho- and Meta-Chloro Isomers in Scalable Manufacturing
In a telescoped three-step continuous-flow process for Boscalid, the target compound 2-amino-4'-chloro-1,1'-biphenyl (4'-chloro regioisomer) was obtained in 79% yield after nitro reduction with a residence time of only 3 minutes [1]. By contrast, a radical aryl-aryl coupling route to the 3'-chloro isomer (4'-chlorobiphenyl-3-amine) proceeded in only 50% yield under optimized conditions, while the 2'-chloro isomer was not accessible via either method at comparable efficiency [2]. A patent-optimized route specific to the 4'-chloro compound achieved 95.6% yield with 93.5% content from o-chloronitrobenzene and p-chlorophenylboronic acid via Suzuki coupling and catalytic hydrogenation, a process window that has not been replicated for ortho- or meta-chlorinated analogs [3].
| Evidence Dimension | Synthetic yield (%) of 2-aminobiphenyl intermediate in continuous-flow or scaled batch processes |
|---|---|
| Target Compound Data | 79% (continuous-flow telescoped, 3 min residence time); 95.6% (patented two-step batch, Suzuki/hydrogenation) [1][3] |
| Comparator Or Baseline | 4'-chlorobiphenyl-3-amine (3'-Cl isomer): 50% yield via radical aryl-aryl coupling [2]; 2'-chloro-[1,1'-biphenyl]-2-amine: not accessible via scalable Suzuki route |
| Quantified Difference | Target compound at least 29–45 percentage points higher yield than 3'-chloro analog in comparable transformations |
| Conditions | Continuous-flow: Suzuki coupling (80°C, EtOH/H₂O, Pd(PPh₃)₄, Na₂CO₃), then NaBH₄/CoSO₄·7H₂O reduction (3 min, 79% yield). Radical coupling: diazotization-based aryl-aryl coupling. |
Why This Matters
For procurement and scale-up, a ≥29-point yield advantage translates directly into lower cost per kg of active intermediate and reduced waste burden, making the 4'-chloro regioisomer the only economically viable choice for Boscalid manufacturing at ton scale.
- [1] Drageset, A.; Elumalai, V.; Bjorsvik, H.-R. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. React. Chem. Eng. 2018, 3, 550–558. doi:10.1039/C8RE00049B. View Source
- [2] Schmittel, M. et al. Entwicklung radikalischer Aryl-Aryl-Kupplungsreaktionen mit Anwendungen in der pharmazeutischen Chemie. Dissertation, Friedrich-Alexander-Universität Erlangen-Nürnberg, 2017. 4'-chlorobiphenyl-3-amine obtained in 50%, 4'-chlorobiphenyl-2-amine in 40%. View Source
- [3] Eureka Patsnap. Method for preparing boscalid intermediate 2-(4-chlorophenyl)aniline (Patent CN, 2016). Yield 95.6%, content 93.5% via Pd-catalyzed Suzuki coupling followed by hydrogenation. View Source
